molecular formula C9H5NO4 B14705767 3-Nitroso-4-hydroxycoumarin CAS No. 22308-86-7

3-Nitroso-4-hydroxycoumarin

Cat. No.: B14705767
CAS No.: 22308-86-7
M. Wt: 191.14 g/mol
InChI Key: URYFIFZHDHMAJF-UHFFFAOYSA-N
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Description

3-Nitroso-4-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants This compound is characterized by the presence of a nitroso group (-NO) at the third position and a hydroxyl group (-OH) at the fourth position of the coumarin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroso-4-hydroxycoumarin typically involves the nitration of 4-hydroxycoumarin. One common method includes the reaction of 4-hydroxycoumarin with nitrous acid, which introduces the nitroso group at the third position. The reaction is usually carried out in an acidic medium to facilitate the nitration process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pH, and reactant concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Nitroso-4-hydroxycoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction of the nitroso group can lead to the formation of amino derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted coumarins.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives of this compound.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

3-Nitroso-4-hydroxycoumarin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitroso-4-hydroxycoumarin involves its interaction with specific molecular targets. For instance, in analytical chemistry, it forms complexes with metal ions, which can be detected spectrophotometrically. The nitroso and hydroxyl groups play crucial roles in these interactions, facilitating the formation of stable complexes.

Comparison with Similar Compounds

    4-Hydroxycoumarin: The parent compound, which lacks the nitroso group.

    3-Nitro-4-hydroxycoumarin: Similar to 3-nitroso-4-hydroxycoumarin but with a nitro group instead of a nitroso group.

Uniqueness: this compound is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions makes it particularly valuable in analytical chemistry.

Properties

CAS No.

22308-86-7

Molecular Formula

C9H5NO4

Molecular Weight

191.14 g/mol

IUPAC Name

4-hydroxy-3-nitrosochromen-2-one

InChI

InChI=1S/C9H5NO4/c11-8-5-3-1-2-4-6(5)14-9(12)7(8)10-13/h1-4,11H

InChI Key

URYFIFZHDHMAJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)N=O)O

Origin of Product

United States

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